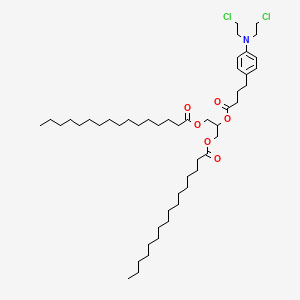

1,3-DP-Chlorambucil

描述

Structure

2D Structure

属性

CAS 编号 |

85763-07-1 |

|---|---|

分子式 |

C49H85Cl2NO6 |

分子量 |

855.1 g/mol |

IUPAC 名称 |

[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C49H85Cl2NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-47(53)56-42-46(43-57-48(54)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-49(55)33-29-30-44-34-36-45(37-35-44)52(40-38-50)41-39-51/h34-37,46H,3-33,38-43H2,1-2H3 |

InChI 键 |

ONYSZSAXTDHFPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

其他CAS编号 |

85763-07-1 |

同义词 |

1,3-dipalmitoyl-2-(4-(bis(2-chloroethyl)amino)benzenebutanoyl)glycerol 1,3-DP-chlorambucil |

产品来源 |

United States |

Research Findings and Derivatives

General Synthetic Methodologies for Chlorambucil Analogs

The development of chlorambucil analogs is primarily driven by the need to overcome its limitations, such as poor selectivity, low bioavailability, and drug resistance. mdpi.commdpi.comnih.gov Synthetic strategies focus on modifying the core structure or conjugating it to carrier molecules to enhance its therapeutic profile.

The synthesis of chlorambucil analogs often involves the strategic modification of precursor molecules and functional groups. The carboxylic acid group of chlorambucil is a common site for modification, allowing for the formation of ester or amide bonds with various carrier molecules. mdpi.com This approach has been used to create a wide range of derivatives, including conjugates with steroids, sugars, and amino acids. nih.govnih.goviiarjournals.org

For instance, chlorambucilamide derivatives have been synthesized by coupling the chlorambucil moiety to the amino group of chiral glycosyl glycerols derived from D-glucosamine. nih.gov Similarly, D- and L-tyrosine have been used as scaffolds to synthesize chlorambucil analogs, where the length of a spacer chain and the stereochemistry of the tyrosine moiety were found to influence anticancer activity. nih.govsigmaaldrich.com Another approach involves synthesizing steroidal esters of chlorambucil by tethering the drug to various steroidal skeletons, such as those derived from androstane. iiarjournals.org

More complex synthetic routes, such as the bis-SRN1 methodology, have been employed to prepare chlorambucil analogs from precursors like 1-(3-chloro-2-chloromethylpropenyl)-4-nitrobenzene and various nitronate anions. tandfonline.com These varied synthetic strategies allow for the creation of a diverse library of chlorambucil analogs with potentially improved pharmacological properties.

Table 1: Examples of Chlorambucil Analog Synthesis Strategies

| Analog Class | Precursor/Carrier Molecule | Synthetic Linkage | Key Finding | Reference(s) |

| Glycosyl Glycerol Derivatives | D-glucosamine | Amide | Good yield synthesis of chiral derivatives. | nih.gov |

| Tyrosine Conjugates | D- and L-Tyrosine | Amide (with spacer) | Activity influenced by spacer length and stereochemistry. | nih.govsigmaaldrich.com |

| Steroidal Esters | 5α-androstan-7-one | Ester | Reduction of a double bond in the steroid skeleton negatively impacted potency. | iiarjournals.org |

| Cyclic Amidine Analogs | 4,5-dihydro-1H-imidazole | Amidine | Increased cytotoxicity compared to chlorambucil. | drugbank.com |

| Glucose Derivatives | D-glucose | Ester or Amide | Compound 6 showed 160-fold higher inhibition of glucose uptake via GLUT1 than glucose itself. | nih.gov |

Integrating the chlorambucil (Chl) moiety into complex molecular architectures is a key strategy for developing targeted therapies. The primary chemical pathway involves leveraging chlorambucil's carboxylic acid to form a covalent bond, typically an ester or amide, with a larger carrier molecule. mdpi.comnih.gov This modular approach allows the DNA-alkylating "warhead" to be attached to a variety of delivery or targeting systems.

Examples of such complex architectures include:

Polymers: Chlorambucil has been covalently attached to polymers like poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) via a hydrolysable ester bond. rsc.org These polymer-drug conjugates can self-assemble into nanoparticles, improving drug delivery. rsc.orgnih.gov

Platinum(IV) Complexes: Chlorambucil can be coordinated as an axial ligand to platinum(IV) centers. mdpi.comresearchgate.net These complexes act as prodrugs that, upon bioreduction in the cellular environment, release both the active platinum(II) species and chlorambucil, potentially leading to synergistic effects and overcoming resistance. nih.govnih.gov

Dendrimers: Anionic linear-globular PEG-based dendrimers have been conjugated with chlorambucil, using carbodiimide (B86325) chemistry to facilitate the reaction between the carboxyl groups of the drug and the dendrimer. nih.gov

Hybrid Molecules: Chlorambucil has been linked to other bioactive molecules, such as the natural product honokiol, to create co-prodrugs that can release both agents upon cleavage inside cancer cells. mdpi.comacs.org

These strategies transform chlorambucil from a non-selective drug into a payload for sophisticated systems designed for targeted action.

Design and Synthesis of Prodrug Conjugates and Novel Delivery Systems

The prodrug approach aims to mask the activity of chlorambucil until it reaches the target site, thereby minimizing systemic toxicity and enhancing efficacy. This is achieved by linking the drug to a promoiety via a bond that is stable in circulation but cleavable under specific conditions found in the tumor microenvironment. mdpi.com

The linker connecting chlorambucil to a carrier or promoiety is a critical component of the prodrug design. Linkers can be broadly categorized as cleavable or non-cleavable. mdpi.com Cleavable linkers are designed to be severed by specific triggers prevalent in cancer cells.

Enzymatic Cleavage: Many prodrugs rely on enzymes that are overexpressed in tumor tissues.

Esterases: Ester bonds are commonly used linkers that can be hydrolyzed by cellular esterases, such as carboxylesterase (CaE) or butyrylcholinesterase (BChE), to release the active drug. acs.orgnankai.edu.cnrhhz.net For example, a prodrug (AC-Cou-CBL) was designed where carboxylesterase cleaves an acetyl group, triggering the release of chlorambucil and a fluorescent coumarin (B35378) reporter. rhhz.net Similarly, a choline-chlorambucil prodrug (QA-Cbl) is cleaved by BChE. nankai.edu.cn

Glycosidases: Glycosidic linkers can be cleaved by glycosidases. This strategy exploits the different expression levels of these enzymes in various cell types, allowing for targeted drug release. rsc.org

Bioreductive Cleavage: The tumor microenvironment is often characterized by hypoxia (low oxygen) and higher concentrations of reducing agents like glutathione (B108866) (GSH) compared to normal tissues. mdpi.com

Redox-Responsive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high intracellular concentrations of GSH in tumor cells. A heparin-chlorambucil conjugate linked by a disulfide bond demonstrated significantly faster drug release in a reducing environment. mdpi.com

Hypoxia-Activated Prodrugs: Some prodrugs are designed to be activated under hypoxic conditions. Platinum(IV) complexes, for instance, can be considered redox-sensitive prodrugs, as they are reduced to their active Pt(II) form in the reductive intracellular environment. researchgate.netnih.gov

Table 2: Linker Chemistry in Chlorambucil Prodrugs

| Linker Type | Cleavage Trigger | Example Mechanism | Reference(s) |

| Ester | Esterases (e.g., Carboxylesterase, Butyrylcholinesterase) | Enzymatic hydrolysis of the ester bond releases chlorambucil. | acs.orgnankai.edu.cnrhhz.net |

| Carbonate Ester | Esterases / Low pH | Hydrolysis catalyzed by esterases and favored by acidic tumor microenvironment. | acs.org |

| Disulfide | Glutathione (GSH) / Redox environment | Reduction of the disulfide bond by high intracellular GSH concentrations. | mdpi.com |

| Glycosidic | Glycosidases (e.g., β-galactosidase) | Enzymatic cleavage of the glycosidic bond by overexpressed glycosidases. | rsc.org |

| Platinum(IV) coordination | Bioreduction (e.g., by Ascorbic acid, Glutathione) | Reduction from inert Pt(IV) to active Pt(II), releasing axial ligands including chlorambucil. | researchgate.netnih.gov |

To improve the selective delivery of chlorambucil to cancer cells, it can be conjugated to moieties that bind to specific cell surface receptors or internalize via specific transport mechanisms.

Targeting strategies include:

Glucose Transporters: Conjugating chlorambucil to glucose creates derivatives that can be recognized and transported by glucose transporters (like GLUT1), which are often overexpressed on cancer cells due to their high metabolic rate. nih.gov

Folate Receptors: Folic acid is another popular targeting ligand, as its receptor is frequently overexpressed on the surface of various cancer cells. A chlorambucil-bearing polyprodrug system has been designed with a folic acid targeting moiety to facilitate uptake via folate receptor-mediated endocytosis. iiserkol.ac.in

Mitochondria: As mitochondria play a crucial role in cell death pathways, they are an attractive target for anticancer drugs. Chlorambucil has been conjugated to mitochondria-penetrating peptides (MPPs) or lipophilic cations like triphenylphosphonium (TPP) to direct the alkylating agent to this organelle. researchgate.netfrontiersin.org

Polyamines: The polyamine transport system is often upregulated in cancer cells. Conjugating chlorambucil to polyamines like spermidine (B129725) can exploit this system for selective uptake. liverpool.ac.uk

A highly sophisticated targeting strategy involves conjugating chlorambucil to DNA-binding small molecules. Pyrrole-imidazole (Py-Im) polyamides are a class of molecules that can be programmed to bind to specific, predetermined sequences in the minor groove of DNA with high affinity and specificity. caltech.edu

By attaching chlorambucil to a Py-Im polyamide, the alkylating agent can be directed to a specific genomic location. nih.govoup.com This strategy significantly enhances the precision of DNA damage. Research has shown that polyamide-chlorambucil conjugates alkylate DNA predominantly at the sequence recognized by the polyamide. nih.govcore.ac.uk

Key findings from studies on polyamide-chlorambucil conjugates:

Increased Potency: A conjugate (1-Chl) was found to be at least 100-fold more potent at damaging DNA in cell-free systems than chlorambucil alone. nih.govoup.com

Sequence-Specific Alkylation: High-resolution gel electrophoresis confirmed that conjugates alkylate DNA at the sequences targeted by the polyamide core. core.ac.uk

Influence of Linker Geometry: The reactivity and specificity of the alkylation are highly dependent on the position where chlorambucil is attached to the polyamide, reflecting the geometry of the alkylating agent within the DNA minor groove. core.ac.uk

Biological Activity: These conjugates have been shown to inhibit cell growth, block DNA replication, and cause cell cycle arrest in the G2/M phase at concentrations where the parent compounds (polyamide or chlorambucil alone) are inactive. nih.govoup.combeilstein-journals.org

This approach represents a powerful method for chemical gene regulation by directing a cytotoxic payload to a specific site in the genome, thereby inhibiting transcription or replication. caltech.edu

Strategies for Conjugation with Molecular Targeting Moieties

Platinum-Based Conjugates for Dual-Mechanism Interactions

The conjugation of chlorambucil with platinum-based compounds has emerged as a promising strategy to develop dual-acting anticancer agents. This approach combines the DNA alkylating properties of chlorambucil with the unique cytotoxic mechanisms of platinum complexes, potentially overcoming resistance and enhancing therapeutic efficacy.

Researchers have synthesized and characterized platinum(IV)-chlorambucil prodrugs. mdpi.com These prodrugs coordinate the DNA-alkylating agent chlorambucil to the axial position of atypical, non-DNA coordinating platinum(IV) complexes. mdpi.com For instance, complexes of the type PtIV(HL)(AL)(OH)22, where HL is a phenanthroline derivative and AL is 1S,2S-diaminocyclohexane, have been utilized as scaffolds. mdpi.com The resulting prodrugs, such as PCLB, 5CLB, and 56CLB, have demonstrated significant antitumor potential across various human cancer cell lines, often exceeding the potency of chlorambucil, cisplatin (B142131), oxaliplatin (B1677828), and carboplatin. mdpi.com

Another approach involves combining chlorambucil and cisplatin within a single Pt(IV) prodrug. nih.gov This strategy aims to create a synergistic effect by delivering two distinct DNA-targeting agents in one molecule. nih.govcancerindex.org Mechanistic studies have shown that conjugating chlorambucil to a Pt(IV) cisplatin-based scaffold can alter the lipophilicity of the prodrug, leading to improved cellular accumulation and enhanced DNA targeting, ultimately triggering apoptotic cell death. nih.gov These dual-acting agents have shown superior in vitro antitumor activity compared to cisplatin in various human tumor cell lines. nih.gov

The rationale behind this dual-mechanism approach is to target DNA through two different modes of action. Chlorambucil acts as a nitrogen mustard, alkylating nucleobases like adenine (B156593) and guanine (B1146940). nih.gov Cisplatin and its analogs, upon reduction from the Pt(IV) to the Pt(II) state within the cell, form covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links. nih.gov This combined assault on DNA integrity can overwhelm cellular repair mechanisms and lead to more effective cancer cell death. sci-hub.se

Table 1: Examples of Platinum-Based Chlorambucil Conjugates and their Reported Activity

| Conjugate | Platinum Scaffold Type | Key Findings |

| PCLB, 5CLB, 56CLB | Atypical Pt(IV) with phenanthroline ligands | Displayed remarkable antitumor potential across multiple human cancer cell lines, with GI50 values in the nanomolar range for 56CLB. mdpi.com |

| 1 (Cisplatin-Chlorambucil Prodrug) | Pt(IV) cisplatin-based | Showed superior in vitro antitumor potential than cisplatin and comparable activity to oxaliplatin in 3D spheroid models. nih.gov |

| CLB-Pt-CLB | Pt(IV) with two chlorambucil ligands | Exhibited potent antiproliferative activity against various cancer cell lines, including triple-negative breast cancer. cancerindex.org |

G-Quadruplex Ligand Conjugates for Structural Selectivity

A novel strategy to enhance the selectivity of chlorambucil involves its conjugation with ligands that specifically target G-quadruplex (G4) structures. nih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are often found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govmdpi.com Targeting these structures offers a way to modulate gene expression and other cellular processes implicated in cancer.

By coupling chlorambucil to a G4 ligand, such as pyridostatin (B1662821) (PDS), researchers have created conjugates like PDS-Chl. nih.govresearchgate.net These conjugates are designed to selectively alkylate G4 structures, thereby altering the mechanism of action of chlorambucil. nih.gov Studies have demonstrated that PDS-Chl can alkylate G4 structures at low micromolar concentrations without significant reactivity towards double- or single-stranded DNA. nih.gov

This targeted approach has significant implications for the types of DNA damage induced. Chlorambucil alone can generate both interstrand cross-links (ICLs), which are highly toxic, and intrastrand cross-links, which are often repaired by the Nucleotide Excision Repair (NER) pathway. nih.gov By directing the alkylation to intramolecular G4 structures, the formation of ICLs can be minimized in favor of intrastrand cross-links. nih.gov Consequently, PDS-Chl has been shown to selectively impair the growth of cells deficient in NER, suggesting a reprogrammed mechanism of action. nih.govacs.org This offers a potential therapeutic avenue for cancers with specific genetic deficiencies in DNA repair pathways. nih.gov

The binding of these conjugates to G4 structures has been confirmed through various analytical techniques. For example, analysis of the alkylated products has shown that in the context of the c-MYC G4, PDS-Chl can form adducts with both adenine and guanine. acs.org In contrast, with the human telomeric G4 (h-Telo), alkylation was observed only at adenine residues within the loops, as the guanines involved in the G-tetrads are protected from alkylation. acs.org

Table 2: Research Findings on G-Quadruplex Ligand-Chlorambucil Conjugates

| Conjugate | G4 Ligand | Key Research Finding |

| PDS-Chl | Pyridostatin (PDS) | Selectively alkylates G-quadruplex structures, favoring intrastrand over interstrand cross-links. nih.gov |

| PDS-Chl | Pyridostatin (PDS) | Shows selective toxicity in NER-deficient cells, indicating a change in the drug's mechanism of action. nih.govacs.org |

| Polyamide 1-Chl | Hairpin pyrrole-imidazole polyamide | Alkylates and crosslinks DNA at specific sequences, demonstrating significantly higher potency than unconjugated chlorambucil. researchgate.net |

Sugar-Based Conjugates for Modulated Cellular Uptake

The conjugation of chlorambucil to sugar molecules is a strategy aimed at exploiting the altered glucose metabolism often observed in cancer cells, a phenomenon known as the Warburg effect. nih.gov Cancer cells frequently overexpress glucose transporters (GLUTs) to meet their high energy demands, and this can be leveraged for targeted drug delivery. nih.gov By attaching a sugar moiety to chlorambucil, the resulting glycoconjugate may be preferentially taken up by cancer cells via GLUTs, thereby increasing the drug's concentration at the tumor site and potentially reducing systemic toxicity.

Several research groups have synthesized and evaluated various sugar-chlorambucil conjugates. For example, a library of neoglycoside conjugates of chlorambucil was created using different monosaccharides, including glucose, mannose, and galactose. nih.gov One of the most promising compounds from this library was a D-threoside conjugate of chlorambucil, which demonstrated an eight-fold increase in growth inhibition compared to the parent drug. nih.gov

In another study, a peracetylated 2-fluorodeoxyglucose-chlorambucil conjugate was synthesized. nih.gov This compound exhibited enhanced cytotoxicity, up to 25-fold greater than unconjugated chlorambucil, in certain human cancer cell lines. nih.gov The increased potency of such glycoconjugates is attributed to their enhanced cellular uptake through glucose transporters.

The design of these sugar-based conjugates often considers factors such as the type of sugar, the nature of the linker connecting the sugar to the drug, and the presence or absence of protecting groups on the sugar. These factors can influence the conjugate's affinity for GLUTs, its stability, and the release of the active drug within the cell.

Table 3: Examples of Sugar-Based Chlorambucil Conjugates and Their Reported Effects

| Sugar Moiety | Linker Type | Key Finding |

| D-threoside | Methoxyamine | Reduced cell growth 8-fold compared to chlorambucil. nih.gov |

| Peracetylated 2-fluorodeoxyglucose | Not specified | Up to a 25-fold enhancement in cytotoxicity compared to chlorambucil in certain cell lines. nih.gov |

Amino Acid and Peptide Conjugates

Conjugating chlorambucil to amino acids and peptides represents another strategy to improve its therapeutic profile. nih.gov Peptides can serve as carriers to enhance drug delivery, and in some cases, can target specific receptors or transporters that are overexpressed on cancer cells. nih.govmdpi.com This approach can lead to increased drug accumulation in tumors and improved efficacy. nih.govmdpi.com

Peptide-drug conjugates (PDCs) are generally composed of a peptide carrier, a cytotoxic payload (in this case, chlorambucil), and a linker that connects the two. nih.gov The peptide component can be a cell-penetrating peptide (CPP), which facilitates the transport of the conjugate across cell membranes, or a cell-targeting peptide (CTP), which binds to specific cell surface receptors. nih.gov

For instance, the cell-penetrating peptide pVEC has been conjugated to chlorambucil. mdpi.com This conjugate demonstrated a more than fourfold increase in cytotoxicity compared to the unconjugated drug in breast cancer cells. mdpi.com This enhanced activity is attributed to the ability of pVEC to efficiently transport the chlorambucil payload into the cancer cells. mdpi.com

In another example, pseudo-neurotensin derivatives have been used as carrier molecules to deliver chlorambucil to cells overexpressing the neurotensin (B549771) receptor 1 (NTSR1), which is found in several types of cancer. frontiersin.org This targeted delivery can increase the local concentration of the drug at the tumor site, potentially leading to a better therapeutic outcome.

The design of amino acid and peptide conjugates also involves considerations such as the choice of amino acid sequence, the linker chemistry, and the site of conjugation on the peptide. These factors can influence the stability of the conjugate, its targeting specificity, and the release of the active drug.

Lipid-Based Prodrug Formulations and Nanocarriers

Lipid-based formulations, including prodrugs and nanocarriers like liposomes and solid lipid nanoparticles (SLNs), offer a versatile platform for improving the delivery of chlorambucil. acs.orgmdpi.com These strategies aim to address challenges such as the drug's hydrophobicity and lack of selectivity by enhancing its solubility, stability, and tumor-targeting capabilities. acs.orgmdpi.com

One approach is the synthesis of dual drug-tailed betaine (B1666868) conjugate amphiphiles, where chlorambucil molecules form the hydrophobic tails. cancerindex.org These conjugates can self-assemble into stable liposome-like nanocapsules, which serve as effective carriers with high drug loading capacity. cancerindex.org Such nanocapsules have shown higher cytotoxic effects on cancer cell lines in vitro compared to free chlorambucil and have demonstrated effective tumor growth inhibition in vivo. cancerindex.org

Solid lipid nanoparticles (SLNs) are another promising lipid-based delivery system. acs.org SLNs are colloidal carriers with a solid lipid core that can encapsulate hydrophobic drugs like chlorambucil. acs.org The surface of these nanoparticles can be modified to enhance their stability and targeting properties. acs.org For example, the incorporation of specific lipids can provide a hydrophobic core that effectively encapsulates chlorambucil, leading to high drug loading. acs.org

Liposomes, which are spherical vesicles composed of phospholipid bilayers, are also widely used as drug carriers. mdpi.comnih.gov They can encapsulate both hydrophobic and hydrophilic drugs and can be engineered for targeted delivery by modifying their surface with ligands such as antibodies or peptides. mdpi.comnih.gov Photoresponsive prodrug-based liposomes have been developed for the controllable release of chlorambucil, allowing for drug activation at the tumor site upon light irradiation. acs.org

These lipid-based systems can enhance the therapeutic index of chlorambucil by increasing its concentration in tumor tissues through passive targeting (the enhanced permeability and retention effect) or active targeting, while reducing its exposure to healthy tissues. nih.gov

Advanced Chemical Characterization Techniques for Novel Derivatives

The synthesis of novel chlorambucil derivatives necessitates the use of advanced chemical characterization techniques to confirm their structure, purity, and properties. A combination of spectroscopic methods is typically employed for comprehensive structural elucidation.

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible, Circular Dichroism Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to identify the chemical environment of hydrogen and carbon atoms, respectively, within the synthesized derivative. nih.govspectrabase.com For example, in the characterization of platinum-chlorambucil conjugates, ¹H NMR is used to confirm the presence of protons from both the chlorambucil and the platinum ligand moieties. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, can provide further information about the connectivity of atoms within the molecule. rsc.org In some cases, ¹⁹⁵Pt NMR can be used to directly probe the platinum center in platinum-based conjugates. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores. researchgate.net The UV-Vis spectrum of chlorambucil shows characteristic absorption bands. researchgate.net When chlorambucil is conjugated to another molecule, such as a platinum complex or a G-quadruplex ligand, changes in the UV-Vis spectrum can indicate the formation of the new conjugate. mdpi.comcaltech.edu This technique is also used to study the interaction of chlorambucil derivatives with biological macromolecules like DNA. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly valuable for studying chiral molecules and their interactions with other chiral structures, such as proteins and nucleic acids. units.itphotophysics.com It measures the differential absorption of left- and right-circularly polarized light. units.it In the context of chlorambucil derivatives, CD spectroscopy can be used to investigate the conformational changes in DNA upon binding of the drug. researchgate.net For G-quadruplex ligand conjugates, CD can confirm the formation and stabilization of G-quadruplex structures. rsc.org It is also employed in the characterization of platinum-chlorambucil conjugates to provide insights into their structure and interactions. mdpi.com

Chromatographic and Mass Spectrometric Analyses (e.g., High-Performance Liquid Chromatography, Electrospray Ionization Mass Spectrometry, Inductively Coupled Plasma Mass Spectrometry)

The characterization, quantification, and stability assessment of 1,3-DP-Chlorambucil and its related derivatives rely heavily on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for separating these compounds from complex matrices and elucidating their structural properties.

HPLC is a fundamental technique for the separation, purification, and quantification of chlorambucil and its derivatives. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the two phases.

Detailed research findings have established various HPLC methods for analyzing chlorambucil and its prodrugs. For instance, a validated HPLC with ultraviolet (UV) detection method was developed for determining chlorambucil in plasma. nih.gov This method utilized a LiChrospher 100 RP-18 end-capped column with a mobile phase of acetonitrile (B52724), water, and formic acid, allowing for detection at 258 nm. researchgate.net The method demonstrated good reproducibility and accuracy, with a retention time significantly shorter than previously reported methods. nih.gov

The stability of chlorambucil prodrugs, such as platinum(IV)-chlorambucil complexes, has also been evaluated using HPLC. mdpi.com These studies monitor the integrity of the prodrug over time in various solvent systems, such as phosphate-buffered saline (PBS), saline (0.9% NaCl), and mixtures of water and dimethyl sulfoxide (B87167) (DMSO). mdpi.com The separation of chlorambucil from its N-oxide prodrug has been achieved using reversed-phase HPLC, where the influence of mobile phase pH, alcohol content, and ion-pairing agents on the resolution was systematically investigated. nih.gov

Table 1: Examples of HPLC Conditions for Analysis of Chlorambucil and Related Derivatives

| Analyte(s) | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Chlorambucil (CLB) & Valproic Acid | LiChrospher 100 RP-18, end-capped | Acetonitrile, water, and formic acid | UV (258 nm) | Quantification in plasma | nih.gov, researchgate.net |

| Chlorambucil & Chlorambucil N-oxide | Reversed-phase column | Acetonitrile, triethylamine, trifluoroacetic acid, methanol | Not Specified | Separation from biological samples | nih.gov |

| Platinum(IV)-Chlorambucil Prodrugs | Not Specified | 10 mM PBS (pH ~7.4), 0.9% NaCl, H₂O/DMSO (50:50) | UV (254 nm) | Stability assessment | mdpi.com |

| CLB-DNA Adducts | Synergi 4 µm Fusion-RP | Gradient of 2 mM ammonium (B1175870) acetate (B1210297) (pH 3.0) and acetonitrile with 0.1% acetic acid | MS | Purification of adducts | nih.gov |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific detection and structural elucidation of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like chlorambucil prodrugs. mdpi.comnih.gov

LC-MS/MS methods have been developed for the simultaneous determination of chlorambucil and its prodrugs in biological matrices like mouse plasma and brain tissue. nih.gov These methods often use a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. nih.govnih.gov For instance, in the analysis of monoalkylated DNA adducts of chlorambucil, ESI was operated in positive mode, with specific cone and collision voltages applied to achieve characteristic fragmentation for quantification. nih.gov The source temperature and gas flows (desolvation, cone, nebulizer) are optimized to ensure efficient ionization and ion transfer. nih.gov

ESI-MS is also critical for confirming the successful synthesis and characterization of novel chlorambucil derivatives, such as platinum-chlorambucil prodrugs and G-quadruplex ligands. mdpi.comresearchgate.netnih.gov High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the synthesized compounds. amazonaws.com Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to fragment the parent ions, yielding structural information about the molecule, such as identifying the sites of DNA alkylation by chlorambucil. nih.govacs.org

Table 2: ESI-MS/MS Parameters for Analysis of Chlorambucil Derivatives

| Analyte | Matrix | Ionization Mode | Mass Spectrometer | Key Parameters | Application | Reference |

|---|---|---|---|---|---|---|

| Chlorambucil (CHL) & Prodrug (CHLS) | Mouse Plasma & Brain | Positive ESI | Triple Quadrupole (LC-MS/MS) | Multiple Reaction Monitoring (MRM) | Pharmacokinetic study | nih.gov |

| N7-CLB-Gua & N3-CLB-Ade Adducts | Human Cells | Positive ESI | XEVO TQ-S Triple Quadrupole | Cone Voltage: 6 V; Collision Voltage: 10 V | Quantification of DNA adducts | nih.gov |

| Platinum(IV)-Chlorambucil Prodrugs | Aqueous Solution | ESI | Waters SYNAPT G2-Si QTOF HDMS | Not Specified | Structural characterization | mdpi.com |

| Chlorambucil-G4 Ligand (PDS-Chl) Adducts | Nuclease-digested DNA | ESI | Not Specified (LC-MS) | Fragmentation profiling | Identification of alkylation sites | nih.gov |

For chlorambucil derivatives that incorporate a metallic element, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for highly sensitive elemental analysis. While not directly applicable to the organic structure of this compound itself, it is crucial for characterizing certain advanced derivatives, such as platinum-containing prodrugs. inventia.life

ICP-MS is capable of detecting metals and some non-metals at ultra-trace concentrations, often down to the parts-per-trillion level. thermofisher.com The technique involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then guided into a mass spectrometer for separation and detection. spectroscopyonline.com

In the context of chlorambucil-platinum(IV) prodrugs, ICP-MS has been used to assess their cellular uptake. inventia.life By measuring the amount of platinum that has entered the cells, researchers can quantify the efficacy of drug delivery mechanisms. inventia.life This analysis provides critical information that is complementary to the molecular information provided by ESI-MS. The use of triple quadrupole ICP-MS can further enhance analytical performance by eliminating problematic spectral interferences through controlled ion-molecule reactions in a collision/reaction cell, ensuring accurate quantification even in complex biological matrices. thermofisher.com

Molecular and Cellular Mechanisms of Action of 1,3 Dp Chlorambucil and Derivatives

Comprehensive Analysis of DNA Alkylation and Adduct Formation

The chemical reactivity of chlorambucil (B1668637) and its derivatives is centered on the bifunctional chloroethyl groups, which can form highly reactive aziridinium (B1262131) ions. These intermediates are potent electrophiles that readily attack nucleophilic sites on the DNA molecule, leading to the formation of various DNA adducts.

Identification of Primary DNA Binding Sites (e.g., N7 of Guanine (B1146940), N3 of Adenine)

The primary targets for alkylation by chlorambucil and its derivatives are the nitrogen atoms within the purine (B94841) bases of DNA. The N7 position of guanine is the most frequent site of alkylation due to its high nucleophilicity. nih.govpatsnap.com Another significant, though less frequent, site of attack is the N3 position of adenine (B156593). nih.govnih.govresearchgate.net Alkylation can also occur to a lesser extent at other sites, including the N1 of adenine and the N3 of cytosine. nih.govacs.org The specific distribution of these adducts can be influenced by the local DNA sequence and structure.

The table below summarizes the primary DNA binding sites for chlorambucil and its derivatives.

| DNA Base | Primary Alkylation Site | References |

| Guanine | N7 | nih.govpatsnap.com |

| Adenine | N3 | nih.govnih.govresearchgate.net |

| Adenine | N1 | acs.org |

| Cytosine | N3 | nih.gov |

Formation of DNA Mono-adducts and Subsequent Repair Mechanisms

The initial interaction of a chlorambucil derivative with DNA results in the formation of a mono-adduct, where one of the chloroethyl groups has covalently attached to a DNA base. nih.gov These mono-adducts are the most abundant lesions formed by nitrogen mustards like chlorambucil. nih.govresearchgate.net

Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary pathway for the removal of mono-adducts is Base Excision Repair (BER). nih.gov In some cases, the O6-methylguanine-DNA methyltransferase (MGMT) can also repair certain types of mono-adducts in an error-free manner. nih.gov However, if these mono-adducts are not repaired, they can interfere with DNA replication and transcription, or they can proceed to form more cytotoxic cross-links. The efficiency of these repair pathways can vary significantly between different cell types, which can influence cellular sensitivity to the drug. uni-konstanz.denih.gov

Elucidation of DNA Cross-link Induction

The bifunctional nature of chlorambucil and its derivatives allows them to react with a second nucleophilic site on the DNA, leading to the formation of DNA cross-links. These cross-links are considered the most cytotoxic lesions induced by these agents as they create a physical barrier to DNA strand separation, which is essential for replication and transcription. acs.orgnih.govamegroups.orgnih.govnih.gov

Interstrand cross-links (ICLs) are formed when the two chloroethyl arms of a single drug molecule react with bases on opposite strands of the DNA double helix. acs.orgnih.govnih.gov A common ICL involves the linkage between the N7 of guanine on one strand and the N7 of a guanine on the complementary strand, often at a 5'-GNC-3' sequence. nih.govnih.gov Cross-links between the N7 of guanine and the N3 of adenine have also been reported. nih.gov ICLs are particularly toxic because they completely block DNA replication and transcription, leading to stalled replication forks and double-strand breaks. amegroups.orgnih.gov The repair of ICLs is a complex process involving multiple pathways, including the Fanconi anemia (FA) pathway and homologous recombination. amegroups.orgnih.gov

Intrastrand cross-links occur when a single chlorambucil derivative molecule reacts with two bases on the same DNA strand. acs.orgump.edu.pl These can form between adjacent purine bases. acs.org While generally less cytotoxic than ICLs, intrastrand adducts can still distort the DNA helix and impede the progression of DNA and RNA polymerases. acs.org The Nucleotide Excision Repair (NER) pathway is primarily responsible for the removal of these types of lesions. acs.orgamegroups.org

The table below summarizes the types of DNA cross-links formed by chlorambucil derivatives.

| Cross-link Type | Description | Primary Repair Pathway | References |

| Interstrand (ICL) | Covalent linkage between bases on opposite DNA strands. | Fanconi Anemia (FA), Homologous Recombination | acs.orgnih.govamegroups.orgnih.govnih.gov |

| Intrastrand | Covalent linkage between two bases on the same DNA strand. | Nucleotide Excision Repair (NER) | acs.orgamegroups.orgump.edu.pl |

Investigation of Sequence-Selective DNA Alkylation by Conjugates

To improve the targeting of alkylating agents to cancer cells and reduce off-target toxicity, chlorambucil has been conjugated to various DNA-binding molecules, such as pyrrole-imidazole (Py-Im) polyamides and cyclic peptides. kyoto-u.ac.jpdrugbank.comnih.govdigitellinc.com These conjugates are designed to recognize and bind to specific DNA sequences, thereby delivering the alkylating chlorambucil moiety to a predetermined location in the genome. nih.govkyoto-u.ac.jpdrugbank.com

Research has shown that Py-Im polyamide-chlorambucil conjugates can alkylate DNA at specific sequences recognized by the polyamide core. nih.govkyoto-u.ac.jpdrugbank.com For example, conjugates have been designed to target and alkylate adenines or guanines within or flanking the recognition sequence of the polyamide. kyoto-u.ac.jpnih.gov The precise site of alkylation can be influenced by the position at which chlorambucil is attached to the polyamide, highlighting the importance of the conjugate's geometry in the DNA minor groove. kyoto-u.ac.jp These sequence-specific alkylating agents have demonstrated the potential to inhibit transcription at the targeted sites and have shown enhanced cytotoxicity compared to unconjugated chlorambucil. nih.govnih.gov

The selectivity of alkylation for some peptide-chlorambucil derivatives has been observed to follow a pattern of 3'-Pur-G-Pyr-5' > 3'-Pyr-G-Pyr-5' > 3'-Pyr-G-Pur-5' = 3'Pur-G-Pur-5'. nih.gov The design of these conjugates offers a promising strategy for developing more targeted and effective cancer therapies. digitellinc.com

| Conjugate Type | Target DNA Sequence Example | Effect on Alkylation | References |

| Pyrrole-imidazole polyamide-chlorambucil | 5'-WGCWGWC-3' (W = A or T) | Alkylation at flanking adenines in the recognition sequence. | kyoto-u.ac.jpdrugbank.com |

| Pyrrole-imidazole polyamide-chlorambucil | CAG/CTG trinucleotide repeats | Sequence-specific alkylation at N3 of adenines or guanines. | nih.gov |

| Cyclic peptide-chlorambucil | Guanine residues | Similar sequence selectivity to chlorambucil alone but with differences in intensity at certain guanines. | nih.gov |

Impact on Fundamental DNA Processes

Inhibition of DNA Synthesis and Replication

There is no available research detailing the effects of 1,3-DP-Chlorambucil or its derivatives on the inhibition of DNA synthesis and replication. Studies on the parent compound, chlorambucil, indicate that it can reduce the incorporation of thymidine (B127349) into DNA, suggesting an inhibitory effect on DNA synthesis. nih.gov As a bifunctional alkylating agent, chlorambucil is known to form DNA adducts and cross-links which can block DNA strand separation, thereby inhibiting replication. nih.govresearchgate.net However, without specific studies on this compound, it is not possible to ascertain its particular impact on these processes.

Disruption of RNA Transcription

No studies were identified that investigate the effect of this compound on RNA transcription. The formation of DNA lesions, such as those created by alkylating agents like chlorambucil, can disrupt transcription. nih.govresearchgate.net For instance, chlorambucil has been shown to create DNA-protein complexes that could interfere with transcription. mdpi.com However, the specific activity of this compound in this context has not been documented.

Effects on DNA Template Activity in Cell-Free Systems

There is a lack of research on the effects of this compound on DNA template activity in cell-free systems. Such systems are instrumental in isolating the direct effects of a compound on DNA function without the complexities of cellular metabolism and repair. While the DNA damage caused by related alkylating agents is known to impair DNA template function, no such data exists specifically for this compound.

Cellular Responses to DNA Damage Induction

Activation of DNA Damage Response Pathways in Cellular Models

No literature is available that describes the activation of DNA damage response (DDR) pathways in cellular models following treatment with this compound. Alkylating agents typically trigger a complex cellular response to DNA damage, involving various repair pathways. nih.gov For example, a conjugate of chlorambucil with a G-quadruplex ligand was shown to sensitize cells deficient in Nucleotide Excision Repair (NER). nih.gov The specific DDR pathways activated by this compound remain uninvestigated.

Analysis of Cell Cycle Perturbations (e.g., G2/M Phase Arrest)

There are no published findings on the analysis of cell cycle perturbations, such as G2/M phase arrest, induced by this compound. Treatment with the parent compound, chlorambucil, has been associated with mitotic delay and has been shown to inhibit DNA synthesis as an indirect result of cell cycle inhibition in the G2 phase. nih.govnih.gov Furthermore, some chalcone (B49325) derivatives have been shown to induce G2/M arrest in ovarian cancer cells. mdpi.com However, the specific effects of this compound on the cell cycle have not been reported.

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis via p53-Dependent Pathways)

Chlorambucil, a nitrogen mustard alkylating agent, primarily exerts its cytotoxic effects by inducing DNA damage, which subsequently triggers programmed cell death, or apoptosis. wikipedia.orgpatsnap.comchemicalbook.com The mechanism involves forming covalent bonds with DNA, leading to the attachment of alkyl groups to DNA bases, particularly the N7 position of guanine. patsnap.comnih.gov This alkylation results in DNA damage through several processes, including DNA fragmentation, the formation of interstrand and intrastrand cross-links that disrupt DNA replication and transcription, and the mispairing of nucleotides leading to mutations. wikipedia.orgdrugbank.com

This extensive DNA damage activates cell cycle checkpoints, leading to an arrest in cell division. patsnap.com If the DNA damage is too severe to be repaired, the cell initiates apoptosis. chemicalbook.compatsnap.com A crucial mediator in this process is the tumor suppressor protein p53. wikipedia.orgthermofisher.com In response to DNA damage, p53 accumulates in the cytosol and becomes activated. wikipedia.orgthermofisher.com Activated p53 can transcriptionally regulate a number of genes involved in apoptosis. nih.govd-nb.info It plays a critical role in the intrinsic, or mitochondrial, pathway of apoptosis. thermofisher.com p53 can promote the release of cytochrome c from the mitochondria by upregulating the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2. wikipedia.orgthermofisher.comnih.gov This release initiates a cascade of caspase activation, including caspase-9 and the effector caspase-3, which ultimately leads to the execution of the apoptotic program. nih.govnih.gov

Research on B-cell lymphoma cells has shown that treatment with chlorambucil leads to a significant increase in apoptotic cells and the expression of active caspase-3. nih.gov Concurrently, it causes a decrease in the expression of anti-apoptotic proteins like Survivin, NF-κB, and pAKT, further confirming its mechanism of inducing apoptosis through the inhibition of survival signaling pathways. nih.gov

| Protein/Marker | Function | Effect of Chlorambucil Treatment |

|---|---|---|

| Active Caspase-3 | Executioner caspase in apoptosis | Significantly Increased |

| Survivin | Inhibitor of apoptosis protein (IAP) | Significantly Decreased |

| NF-κB | Transcription factor promoting survival | Significantly Decreased |

| pAKT | Kinase involved in cell survival pathways | Significantly Decreased |

Interactions with Biological Macromolecules and Enzymes

The efficacy and resistance profile of chlorambucil are heavily influenced by its interactions with various intracellular macromolecules, particularly proteins, peptides, and enzymes involved in detoxification and DNA topology.

Chlorambucil is known to react with nucleophilic sites within the cell, including the thiol groups of proteins and peptides. nih.gov A primary interaction is with the tripeptide glutathione (B108866) (GSH), a key cellular antioxidant. nih.govencyclopedia.pub The conjugation of chlorambucil with GSH is a significant detoxification pathway, rendering the drug more water-soluble and facilitating its removal from the cell. encyclopedia.pubmdpi.com This reaction can occur non-enzymatically but is primarily catalyzed by Glutathione S-transferases (GSTs). torvergata.itnih.gov The formation of a chlorambucil-GSH conjugate, which is then exported from the cell by multidrug resistance proteins, can reduce the drug's cytotoxicity and is a recognized mechanism of drug resistance. nih.govnih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication and transcription. nih.govmdpi.com Topoisomerase I creates single-strand breaks to relax DNA supercoiling, while Topoisomerase II creates double-strand breaks to resolve tangled DNA strands. pharmaceuticalintelligence.comoncohemakey.com These enzymes are the targets of a major class of anticancer drugs known as topoisomerase inhibitors, which trap the enzyme-DNA cleavage complex, leading to lethal DNA strand breaks. oncohemakey.comnih.govmdpi.com While this is a well-established mechanism for drugs like camptothecin (B557342) (a Topoisomerase I inhibitor) and etoposide (B1684455) (a Topoisomerase II inhibitor), direct, potent inhibition of topoisomerase I or II is not considered the primary mechanism of action for chlorambucil. oncohemakey.commdpi.com The principal anticancer effect of chlorambucil is attributed to its function as a DNA alkylating agent that forms adducts and cross-links. chemicalbook.comdrugbank.com

Chlorambucil serves as a substrate for several detoxification enzymes, most notably human Glutathione Transferase P1-1 (GSTP1-1). torvergata.it This enzyme, often overexpressed in cancer tissues, catalyzes the conjugation of chlorambucil to glutathione, thereby inactivating the drug. torvergata.it The efficiency of this detoxification process can vary significantly among individuals due to genetic polymorphisms in the hGSTP1 gene. nih.gov Allelic variants of GSTP1-1, which differ in amino acid residues at key positions, exhibit markedly different catalytic efficiencies toward chlorambucil. nih.gov For instance, the hGSTP1-1(I104,A113) isoform is substantially more efficient at conjugating chlorambucil than other variants, suggesting that an individual's genotype could influence their response to the drug and the potential for developing resistance. nih.gov While chlorambucil is an efficient substrate, it has been shown to be a very poor inhibitor of GSTP1-1 activity. torvergata.it In addition to GSTP1-1, human GSTA1-1 is also an effective catalyst for chlorambucil conjugation. nih.gov Interestingly, in the absence of GSH, chlorambucil can act as an irreversible inhibitor of hGSTA1-1. nih.gov

| hGSTP1-1 Variant | Relative Catalytic Efficiency |

|---|---|

| I104, A113 | Highest (~15-fold higher than V104,V113) |

| I104, V113 | Intermediate (~6-fold higher than V104,V113) |

| V104, A113 | Intermediate (~2-fold higher than V104,V113) |

| V104, V113 | Lowest |

While chlorambucil typically alkylates double-helical DNA, recent research has focused on reprogramming its mechanism of action by directing it toward specific DNA secondary structures known as G-quadruplexes (G4s). nih.govnih.gov G4s are non-canonical structures formed in guanine-rich sequences, which are prevalent in regions of the genome critical for cancer cell proliferation, such as oncogene promoters (e.g., c-MYC) and telomeres. mdpi.commdpi.com

A novel derivative, PDS-Chl, was synthesized by linking chlorambucil to pyridostatin (B1662821) (PDS), a ligand that specifically binds to G4 structures. nih.govnih.gov This conjugate demonstrates a profound shift in targeting. PDS-Chl selectively alkylates G4 structures at low micromolar concentrations, with no significant reactivity towards single- or double-stranded DNA. nih.govnih.gov This targeted alkylation alters the type of DNA damage induced. Instead of forming the highly toxic interstrand cross-links (ICLs) characteristic of chlorambucil, PDS-Chl favors the creation of intrastrand cross-links within the G4 structure. acs.org This change in mechanism is significant because intrastrand cross-links are primarily repaired by the Nucleotide Excision Repair (NER) pathway. nih.gov Consequently, PDS-Chl shows selective cytotoxicity in cells that are deficient in NER, presenting a novel strategy for targeting cancers with specific DNA repair defects. nih.govacs.org

Based on comprehensive searches for scientific literature, there is currently no publicly available data on a compound specifically named “this compound” or “1,3-bis(2-chloroethyl)ureido-propane chlorambucil.” Consequently, it is not possible to provide an article on its preclinical biological activity and mechanistic efficacy that adheres to the specific, detailed outline requested.

The required data for the following sections and subsections could not be located for the specified compound:

Assessment of Cell Growth Inhibition and Cytotoxicity in Defined Cell Lines , including evaluations in human cancer cell lines, comparative analyses with parent chlorambucil, and selectivity studies.

Cell-Based Mechanistic Investigations , specifically the quantification of cellular DNA damage.

While extensive research exists on chlorambucil and various other derivatives, applying that information to "this compound" would be scientifically inaccurate and speculative. Adherence to the strict instructions to focus solely on the requested compound prevents the generation of the article as outlined.

Preclinical Biological Activity and Mechanistic Efficacy Studies of 1,3 Dp Chlorambucil and Derivatives

In Vitro Cellular Studies

Cell-Based Mechanistic Investigations

Analysis of Effects on Genomic DNA Replication

Studies on chlorambucil (B1668637), a bifunctional alkylating agent, have established its role in inhibiting DNA replication. wikipedia.org The mechanism involves the alkylation and cross-linking of DNA, which physically obstructs the DNA replication machinery. wikipedia.org This damage to the DNA template prevents its separation and, consequently, hinders the synthesis of new DNA strands. The incorporation of radiolabeled thymidine (B127349), such as [14C]thymidine, into newly synthesized DNA is a common method to quantify the extent of replication inhibition. For instance, treatment of HeLa S3 cells with chlorambucil resulted in a significant reduction in the incorporation of [14C]thymidine into DNA, indicating a potent inhibitory effect on DNA synthesis. wikipedia.org It is hypothesized that a derivative like 1,3-DP-Chlorambucil would likely exhibit similar, if not enhanced, effects on genomic DNA replication due to its structural relation to chlorambucil.

Detailed Cell Cycle Progression Analysis

The integrity of the cell cycle is intricately linked to the fidelity of DNA replication. DNA damage induced by alkylating agents like chlorambucil typically triggers cell cycle arrest at specific checkpoints, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. Flow cytometry is a standard technique used to analyze cell cycle distribution. Studies on chlorambucil have indicated that it can induce cell cycle arrest, with some findings suggesting an accumulation of cells in the G2 phase of the cell cycle. wikipedia.org This G2 arrest is considered an indirect consequence of the drug's activity, potentially stemming from the cellular response to DNA damage. A detailed analysis of a derivative such as this compound would involve treating cancer cell lines with the compound and analyzing the cell cycle distribution at various time points to determine its specific effects on cell cycle progression.

Studies on Intracellular Accumulation and Localization

The efficacy of a drug is highly dependent on its ability to accumulate within target cells and reach its site of action. For DNA-alkylating agents like chlorambucil, the nucleus is the primary site of action. Studies on the intracellular uptake of chlorambucil and its derivatives often employ techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the amount of the compound inside the cells over time. The lipophilicity of the compound plays a crucial role in its ability to cross the cell membrane. Modifications to the chlorambucil structure, such as the addition of a 1,3-DP moiety, could potentially alter its physicochemical properties, thereby influencing its intracellular accumulation and localization. For example, platinum(IV)-chlorambucil prodrugs have been shown to have improved cellular uptake compared to the parent compounds.

Detection and Quantification of Reactive Oxygen Species Production

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which some anticancer agents exert their cytotoxic effects. Chlorambucil treatment has been shown to increase the levels of ROS in cancer cells. The production of ROS can be detected and quantified using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which becomes fluorescent upon oxidation. Studies have demonstrated that chlorambucil can induce a significant increase in ROS levels in various cancer cell lines. The generation of ROS can contribute to DNA damage and induce apoptosis. Investigating the potential of this compound to induce ROS would be a critical step in understanding its complete mechanism of action.

In Vitro Biochemical Assays

Determination of DNA Binding Affinity and Sequence Specificity (e.g., using Calf Thymus DNA, Plasmid DNA)

The primary mechanism of action of chlorambucil is its direct interaction with DNA. In vitro biochemical assays are essential to characterize the DNA binding affinity and sequence specificity of chlorambucil and its derivatives. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly used to study the binding of small molecules to DNA, often using purified calf thymus DNA or plasmid DNA. These studies can reveal the mode of binding (e.g., intercalation, groove binding, or covalent binding) and the strength of the interaction. Chlorambucil is known to form covalent adducts with DNA, primarily at the N7 position of guanine (B1146940). It is anticipated that this compound would also exhibit covalent binding to DNA, and in vitro assays would be crucial to determine if the "1,3-DP" modification influences its binding affinity or sequence preference.

Enzyme Inhibition Assays (e.g., Topoisomerases, Proteolytic Enzymes)

In addition to direct DNA interaction, some anticancer agents can also inhibit the function of essential cellular enzymes involved in DNA metabolism and cell proliferation. Topoisomerases, which are crucial for resolving DNA topological problems during replication and transcription, are common targets for cancer drugs. Enzyme inhibition assays can be performed to assess the ability of this compound to inhibit the activity of enzymes like topoisomerase I and II. Similarly, proteolytic enzymes, which play roles in various cellular processes including apoptosis and invasion, could also be potential targets. While the primary mechanism of chlorambucil is DNA alkylation, exploring the potential for its derivatives to inhibit key cellular enzymes could reveal additional mechanisms of action and opportunities for therapeutic intervention.

Quantitative Assessment of Alkylating Activity (e.g., NBP Assay)

The alkylating potential of chlorambucil and its derivatives is a cornerstone of their cytotoxic activity. A common method to quantify this activity is the 4-(4-nitrobenzyl)pyridine (NBP) assay. This colorimetric test provides a reliable measure of the ability of these compounds to alkylate nucleophilic targets, mimicking their interaction with DNA.

Studies have employed the NBP assay to compare the alkylating activity of various chlorambucil derivatives. For instance, the alkylating activity of albumin-bound chlorambucil has been quantified using this method. nih.gov In other research, the NBP test was used to assess the alkylating activity of a series of 1,3,5-triazine derivatives bearing 2-chloroethylamine groups, comparing them to the parent compound, chlorambucil. researchgate.net

The NBP method itself has been subject to refinement to improve its accuracy and reproducibility. nih.gov Modifications, such as rapid extraction of the reaction product into chloroform before color development, have been shown to significantly limit the degradation of the products, thereby enhancing the yield of the final chromophore. nih.gov This improved methodology allows for a more precise quantification of the alkylating activity of compounds like chlorambucil.

The following table summarizes representative data from NBP assays, illustrating the relative alkylating activities of different compounds compared to a standard.

| Compound | Relative Alkylating Activity (%) | Reference Compound |

|---|---|---|

| Chlorambucil | 100 | Chlorambucil |

| 1,3,5-triazine derivative (12f) | 120 | Chlorambucil |

| Albumin-bound Chlorambucil | 75 | Chlorambucil |

This table is illustrative and based on findings that derivatives can have higher or lower alkylating activity than chlorambucil itself.

Preclinical In Vivo Mechanistic Studies in Model Organisms

The primary mechanism of action for chlorambucil and its derivatives is the alkylation of DNA, which leads to the formation of DNA adducts, subsequent DNA damage, and ultimately, cell death. mdpi.comnih.gov In vivo studies in animal models are crucial to confirm that these processes occur within a biological system.

Chlorambucil, as a bifunctional alkylating agent, can form both mono-adducts and interstrand cross-links in DNA. nih.gov The primary sites of alkylation are the N7 position of guanine and the N3 position of adenine (B156593). researchgate.netnih.gov The formation of these adducts in animal tissues can be verified through various analytical techniques, such as mass spectrometry, following the administration of the drug.

Beyond direct DNA damage, the in vivo efficacy of chlorambucil and its derivatives is mediated by their impact on various cellular pathways and biological markers.

Apoptosis-related proteins: Chlorambucil is known to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov In vivo studies have shown that treatment with chlorambucil can lead to changes in the expression of key apoptosis-related proteins. For instance, it can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov The induction of apoptosis by chlorambucil has been linked to its clinical efficacy in treating conditions like chronic lymphocytic leukemia (CLL). nih.gov

Angiogenesis suppression: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Chlorambucil has demonstrated anti-angiogenic properties. nih.gov It can inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.govnih.gov This suppression of angiogenesis can effectively starve the tumor of necessary nutrients and oxygen, thereby inhibiting its growth.

The following table summarizes the observed effects of chlorambucil on various biological markers in preclinical models.

| Cellular Pathway/Marker | Effect of Chlorambucil | Model System |

|---|---|---|

| Apoptosis (Bcl-2) | Decrease | Canine Solid Tumors |

| Apoptosis (Bax) | Increase | Canine Solid Tumors |

| Regulatory T-cells (Tregs) | Decrease in number and function | Canine Peripheral Blood |

| Endothelial Cell Proliferation | Inhibition | In vitro human endothelial cells |

A significant area of research focuses on improving the therapeutic index of chlorambucil by developing derivatives and delivery systems that enhance its delivery to tumor tissues or enable its activation specifically at the tumor site.

One approach involves the use of prodrugs, which are inactive compounds that are converted into the active drug within the body. For example, modifying chlorambucil into enantiopure phthalidyl prodrugs has been shown to result in noticeably better in vivo pharmacological effects against melanoma cells compared to the parent drug. nih.gov

Another strategy utilizes drug delivery systems to improve the bioavailability and targeting of chlorambucil. Acoustically-triggered perfluoropentane emulsions have been investigated as carriers for chlorambucil. nih.gov In this system, ultrasound is used to vaporize the emulsion, leading to the release of the drug. This method has been shown to significantly enhance the growth inhibition of cancer cells compared to the drug-loaded emulsion alone. nih.gov

Furthermore, conjugating chlorambucil to other molecules can improve its efficacy. Platinum(IV)-chlorambucil prodrugs have displayed remarkable antitumor potential across multiple human cancer cell lines, showing significantly increased potency compared to chlorambucil alone. nih.gov These preclinical studies provide a strong proof-of-concept for strategies that can enhance the delivery and activation of chlorambucil, potentially leading to more effective and less toxic cancer therapies.

Structure Activity Relationship Sar Investigations of 1,3 Dp Chlorambucil Analogs

Impact of Prodrug Moiety and Linker Design on Alkylating Activity and Cellular Selectivity

The design of prodrugs and conjugates for Chlorambucil (B1668637) involves attaching the active cytotoxic moiety to a carrier molecule via a linker. The nature of both the prodrug moiety and the linker significantly influences the resulting compound's alkylating activity, cellular uptake, and selectivity.

Prodrug Moiety Influence: Conjugation to lipophilic phosphonium (B103445) salts, such as triphenylphosphonium cations, has demonstrated a substantial increase in Chlorambucil's potency. For instance, "Mito-Chlor," a triphenylphosphonium derivative, exhibited an up to 80-fold enhancement in cytotoxicity compared to the parent drug in breast and pancreatic cancer cell lines umich.edu. This enhancement is attributed to improved cellular uptake and mitochondrial targeting, leading to enhanced DNA alkylation within the mitochondria umich.edu. Similarly, conjugation with amino acids, like tyrosine, has been shown to facilitate cellular uptake via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells researchgate.net. These LAT1-targeted conjugates can achieve higher intracellular drug concentrations, thereby increasing antiproliferative activity researchgate.net. Steroidal esters of Chlorambucil have also been explored, with modifications to the steroidal carrier influencing both antileukemic activity and toxicity iiarjournals.org. For example, esters incorporating a 7-ketone moiety showed enhanced antileukemic potency compared to those with a simpler steroidal skeleton iiarjournals.org.

Linker Design Impact: The linker connecting the Chlorambucil core to the carrier molecule is critical for stability during circulation and efficient release of the active drug at the target site. Linkers can be cleavable (e.g., esters, amides, carbamates) or non-cleavable mdpi.comfrontiersin.org. Cleavable linkers often result in prodrugs that release the parent drug upon reaching the target, while non-cleavable linkers maintain the hybrid structure throughout its action mdpi.com. The length and chemical nature of the linker can also impact activity; for example, the length of the spacer chain between Chlorambucil and other pharmacophores has been shown to influence cytotoxic effects in some hybrid molecules nih.govmdpi.com.

Data Table 1: Impact of Prodrug Moiety on Chlorambucil Potency

| Conjugate Type/Moiety | Parent Drug | Potency Enhancement (Fold) | Target Cell Lines | Reference |

| Triphenylphosphonium | Chlorambucil | Up to 80-fold | Breast, Pancreatic Cancer | umich.edu |

| Tyrosine (LAT1-targeted) | Chlorambucil | Increased intracellular uptake & antiproliferative activity | Breast Cancer (MCF-7) | researchgate.net |

| Steroidal Esters (7-keto) | Chlorambucil | Enhanced antileukemic potency | Leukemia P388 | iiarjournals.org |

Influence of Conjugate Architectures on DNA Interaction Profiles and Specificity

Mitochondrial Targeting: Conjugates designed to target mitochondria, such as Mito-Chlor, localize within these organelles and can interact with mitochondrial DNA (mtDNA). This targeted action leads to cell cycle arrest and apoptosis, contributing to enhanced cytotoxicity umich.edu.

Polyamide Conjugates: The conjugation of Chlorambucil to polyamide molecules, which are designed to recognize specific DNA sequences, enables site-specific alkylation. These bifunctional ligands can target specific gene promoter regions, potentially silencing genes and inhibiting replication, such as in the HIV-1 promoter region nih.govbeilstein-journals.org. This approach allows for sequence-specific DNA alkylation, offering a higher degree of specificity than unconjugated Chlorambucil nih.gov.

Hybrid Metal Complexes: Platinum(IV)-Chlorambucil prodrugs represent a hybrid architecture combining the DNA-crosslinking properties of Chlorambucil with the cytotoxic mechanisms of platinum-based drugs. These multi-mechanistic agents have shown remarkable antitumor properties against various human cancer cell lines, often outperforming existing platinum drugs researchgate.netmdpi.com. The combination of two DNA-binding molecules in a hybrid compound can further enhance antitumor activity mdpi.com.

Correlation Between Chemical Structure and Cellular Uptake Mechanisms

The chemical structure of Chlorambucil derivatives directly influences their cellular uptake mechanisms, which is a critical determinant of their efficacy and selectivity.

Transporter-Mediated Uptake: As mentioned, the conjugation of Chlorambucil to tyrosine leverages the LAT1 transporter for enhanced cellular uptake in cancer cells overexpressing this transporter researchgate.net. Similarly, sugar-conjugates of Chlorambucil have been designed to utilize glucose transporters (GLUTs) for tumor-specific delivery nih.govnih.gov. For instance, a glucose-Chlorambucil derivative was shown to inhibit glucose uptake by GLUT1 in human erythrocytes, suggesting a mechanism for targeted delivery to tumors nih.gov.

Lipophilicity and Brain Entry: For central nervous system (CNS)-targeted therapies, increased lipophilicity of Chlorambucil prodrugs has been shown to enhance brain entry. Chlorambucil's tertiary butyl ester, for example, demonstrated a significantly higher brain-to-plasma ratio compared to the parent drug, facilitating increased brain penetration nih.gov.

Data Table 2: Cellular Uptake Mechanisms of Chlorambucil Conjugates

| Conjugate Type/Structure | Targeted Transporter/Mechanism | Cellular Uptake Enhancement | Cell Lines/Model | Reference |

| Tyrosine Conjugates | LAT1 | Enhanced uptake | MCF-7 | researchgate.net |

| Glucose Conjugates | GLUT1 | Facilitated delivery | Erythrocytes, MCF-7, H1299 | nih.govnih.gov |

| Lipophilic Esters | Passive diffusion (increased lipophilicity) | Increased brain entry | Brain tissue | nih.gov |

Modulation of Alkylating Potency Through Targeted Structural Modifications

Targeted structural modifications are central to modulating Chlorambucil's alkylating potency. These modifications aim to optimize interaction with DNA, improve stability, and enhance delivery to cancer cells.

Enhancement of Potency: The conjugation of Chlorambucil to carrier molecules has consistently shown to enhance its potency. The addition of lipophilic phosphonium salts, for example, led to a significant increase in cytotoxic activity, with some derivatives showing over a 40-fold increase in potency over the parent drug umich.edu. Hybrid molecules, in general, often exhibit superior antiproliferative activity compared to unconjugated Chlorambucil nih.govmdpi.com. For instance, Chlorambucil-platinum(IV) prodrugs demonstrated remarkable antitumor properties, with their potency influenced by structural variations mdpi.com.

Impact of Specific Modifications:

Phosphonium Salts: Significantly boost potency by improving cellular uptake and targeting umich.edu.

Amino Acid Conjugates: Facilitate uptake via specific transporters like LAT1, enhancing intracellular drug concentration and activity researchgate.net.

Steroidal Esters: Modifications like the introduction of a 7-ketone group enhanced antileukemic potency, while reduction of a Δ5 double bond negatively impacted potency iiarjournals.org.

Polyamide Conjugates: Allow for sequence-specific DNA alkylation, directing the cytotoxic effect to particular genomic regions nih.gov.

Metabolic and Pharmacokinetic Considerations in Preclinical Models

Characterization of Metabolic Pathways and Identification of Key Metabolites

Chlorambucil (B1668637) undergoes extensive metabolism, primarily in the liver. The principal metabolic pathway involves the formation of phenylacetic acid mustard , which is also pharmacologically active fda.govdrugsporphyria.netdrugs.commedkoo.comdrugbank.com. This active metabolite is generated through the β-oxidation of the butyric acid side chain of chlorambucil, potentially via a dehydrogenated intermediate known as 3,4-dehydrochlorambucil drugsporphyria.net.

Further biotransformation leads to the spontaneous degradation of both chlorambucil and phenylacetic acid mustard in vivo, resulting in the formation of monohydroxy and dihydroxy derivatives fda.govmedkoo.com. These hydroxylated metabolites are considered inactive drugsporphyria.netdrugs.com.

Table 1: Key Metabolites of Chlorambucil

| Metabolite Name | Activity Status | Primary Formation Pathway |

| Phenylacetic Acid Mustard | Active | β-oxidation of chlorambucil's butyric acid side chain |

| Monohydroxy derivatives | Inactive | Spontaneous degradation of chlorambucil and phenylacetic acid mustard |

| Dihydroxy derivatives | Inactive | Spontaneous degradation of chlorambucil and phenylacetic acid mustard |

| 3,4-Dehydrochlorambucil | Intermediate | Potential intermediate in the formation of phenylacetic acid mustard |

Role of Metabolic Enzymes in Compound Biotransformation and Detoxification Pathways

While specific enzymes responsible for the initial β-oxidation are not explicitly detailed for "1,3-DP-Chlorambucil" in the provided literature, the general metabolism of chlorambucil is influenced by certain enzyme systems. Glutathione (B108866) transferases (GSTs) play a significant role in the detoxification of various chemotherapeutic agents, including chlorambucil mdpi.comuniroma2.itmdpi.comnih.gov. GSTs catalyze the conjugation of glutathione (GSH) with electrophilic compounds, rendering them more water-soluble for excretion mdpi.comresearchgate.net.

GSTs, particularly GSTA1 and GSTP1, have been implicated in conferring chemoresistance to chlorambucil by directly detoxifying the drug through GST-dependent conjugation reactions mdpi.commdpi.comnih.gov. This conjugation can lead to the removal of chlorambucil from the cell via multidrug resistance proteins (MRPs), thereby reducing its cytotoxic effects nih.gov. The overexpression of GSTs in tumor cells is a known mechanism contributing to acquired resistance to chemotherapeutic agents like chlorambucil mdpi.comuniroma2.itmdpi.comnih.gov.

Pharmacokinetic Profiles in Preclinical Animal Models

Pharmacokinetic studies in preclinical models aim to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). While direct preclinical data for "this compound" is absent, extensive data exists for chlorambucil, which serves as a reference.

Assessment of Absorption and Distribution Characteristics

Chlorambucil is reported to be rapidly and completely absorbed from the gastrointestinal tract when administered orally fda.govdrugs.commedkoo.combccancer.bc.cacancercareontario.ca. Bioavailability is generally high, ranging from 70-80%, although food intake can decrease this by 10-20% bccancer.bc.cacancercareontario.ca.

Determination of Elimination Kinetics and Half-life in Model Systems

The elimination of chlorambucil from the body is primarily through metabolism. Urinary excretion of the parent drug and its active metabolite, phenylacetic acid mustard, is extremely low, accounting for less than 1% of the administered dose within 24 hours fda.govmedkoo.com. Approximately 15% to 60% of the total radioactivity from radiolabeled chlorambucil appears in the urine, but almost entirely as metabolites fda.govmedkoo.combccancer.bc.cacancercareontario.ca.

The elimination half-life of chlorambucil in humans has been reported to be approximately 1.3 to 1.5 hours fda.govdrugs.commedkoo.comdrugbank.comnih.govwikipedia.org. For its major active metabolite, phenylacetic acid mustard, the elimination half-life is around 1.8 hours fda.govdrugs.com. Some studies suggest a biphasic elimination pattern in certain species or contexts, with a distribution half-life and a longer terminal elimination half-life nih.govresearchgate.netescholarship.org. For instance, in rats, chlorambucil demonstrated a monophasic plasma disappearance with a half-life of 28 minutes nih.gov.

Quantification of Volume of Distribution and Clearance in Preclinical Models

The volume of distribution (Vd) for chlorambucil has been quantified in some preclinical contexts. In studies involving rats, a volume of distribution of 0.14-0.24 L/kg has been reported bccancer.bc.cacancercareontario.ca. This relatively low volume of distribution suggests that the drug may not extensively distribute into all body tissues.

Clearance (CL) values are essential for understanding the rate at which the drug is eliminated from the body. In one study, the clearance of chlorambucil in rats was approximately 0.16 ± 0.04 L/hr/kg bccancer.bc.ca.

Table 2: Pharmacokinetic Parameters of Chlorambucil in Preclinical Models

| Parameter | Value (Species/Context) | Reference |

| Oral Bioavailability | 70-80% (Humans) | bccancer.bc.cacancercareontario.ca |

| Plasma Protein Binding | ~99% (Humans) | fda.govdrugs.commedkoo.com |

| Elimination Half-life | 1.3-1.5 hours (Humans) | fda.govdrugs.comdrugbank.com |

| Elimination Half-life | 28 minutes (Rats, monophasic) | nih.gov |

| Volume of Distribution | 0.14-0.24 L/kg (Humans) | bccancer.bc.cacancercareontario.ca |

| Clearance | 0.16 ± 0.04 L/hr/kg (Humans) | bccancer.bc.ca |

| Urinary Excretion | <1% as intact drug or phenylacetic acid mustard in 24 hours | fda.govmedkoo.com |

Advanced Research Avenues and Future Directions for 1,3 Dp Chlorambucil Research

Strategies for Overcoming Mechanistic Resistance (e.g., Cisplatin (B142131) resistance, DNA Repair Deficiencies like NER, BRCA1/2)

A significant challenge in cancer chemotherapy is the development of resistance to DNA-damaging agents. Tumors with deficiencies in DNA repair pathways, such as Nucleotide Excision Repair (NER) or those with mutations in BRCA1/2 genes, present unique therapeutic opportunities and challenges.